molecular formula C39H38BrN5O2 B13840561 Methyl (S)-3-methyl-2-((2'-(1-triphenylmethyltetrazol-5-yl)-biphenyl-4-yl-methyl) amino) butanoate hydrobromide

Methyl (S)-3-methyl-2-((2'-(1-triphenylmethyltetrazol-5-yl)-biphenyl-4-yl-methyl) amino) butanoate hydrobromide

Cat. No.: B13840561
M. Wt: 688.7 g/mol
InChI Key: FMOYZVSJRZCALS-KGLWNCEWSA-N
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Description

Methyl (S)-3-methyl-2-((2’-(1-triphenylmethyltetrazol-5-yl)-biphenyl-4-yl-methyl) amino) butanoate hydrobromide is a complex organic compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its unique structural properties and potential therapeutic benefits.

Preparation Methods

The synthesis of Methyl (S)-3-methyl-2-((2’-(1-triphenylmethyltetrazol-5-yl)-biphenyl-4-yl-methyl) amino) butanoate hydrobromide involves several steps:

Chemical Reactions Analysis

Methyl (S)-3-methyl-2-((2’-(1-triphenylmethyltetrazol-5-yl)-biphenyl-4-yl-methyl) amino) butanoate hydrobromide undergoes various chemical reactions:

Scientific Research Applications

Methyl (S)-3-methyl-2-((2’-(1-triphenylmethyltetrazol-5-yl)-biphenyl-4-yl-methyl) amino) butanoate hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (S)-3-methyl-2-((2’-(1-triphenylmethyltetrazol-5-yl)-biphenyl-4-yl-methyl) amino) butanoate hydrobromide involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to certain receptors or enzymes, modulating their activity.

    Pathways Involved: It influences various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C39H38BrN5O2

Molecular Weight

688.7 g/mol

IUPAC Name

methyl (2S)-3-methyl-2-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methylamino]butanoate;hydrobromide

InChI

InChI=1S/C39H37N5O2.BrH/c1-28(2)36(38(45)46-3)40-27-29-23-25-30(26-24-29)34-21-13-14-22-35(34)37-41-43-44(42-37)39(31-15-7-4-8-16-31,32-17-9-5-10-18-32)33-19-11-6-12-20-33;/h4-26,28,36,40H,27H2,1-3H3;1H/t36-;/m0./s1

InChI Key

FMOYZVSJRZCALS-KGLWNCEWSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.Br

Canonical SMILES

CC(C)C(C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.Br

Origin of Product

United States

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